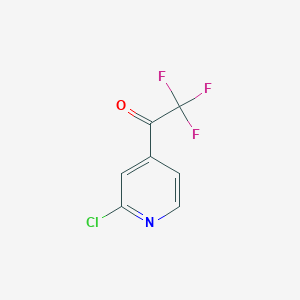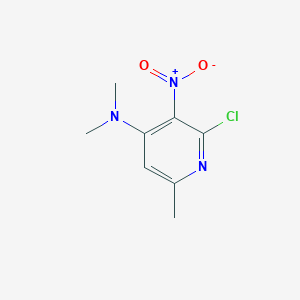![molecular formula C10H14BNO2Si B6337961 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid CAS No. 2096339-16-9](/img/structure/B6337961.png)
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid, also known as 5-TEPB, is a chemical compound that is used in a variety of scientific research applications. It is a boronic acid derivative of pyridine, and is a versatile reagent for organic synthesis, as well as for biochemical and physiological studies.
科学的研究の応用
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid is a versatile reagent that can be used in a variety of scientific research applications. It is used as a catalyst in the synthesis of various organic compounds and as a reagent for the functionalization of organic molecules. It is also used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), and as an activator of certain G-protein coupled receptors (GPCRs). Additionally, it has been used in the synthesis of a variety of polymers materials, such as polyurethanes and polyesters.
作用機序
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid acts as an inhibitor of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme and blocking the enzyme’s ability to catalyze the conversion of arachidonic acid to prostaglandin H2. It also acts as an activator of certain G-protein coupled receptors (GPCRs) by binding to the receptor and inducing a conformational change in the receptor, which leads to the activation of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid depend on its concentration and the specific biochemical or physiological system in which it is used. At low concentrations, 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid can act as an inhibitor of COX-2, which can lead to the inhibition of prostaglandin synthesis and the reduction of inflammation. At higher concentrations, 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid can act as an activator of GPCRs, leading to the activation of downstream signaling pathways and the modulation of various physiological processes.
実験室実験の利点と制限
The main advantage of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid is its versatility and wide range of applications. It can be used in a variety of scientific research applications, including organic synthesis, enzyme inhibition, and GPCR activation. Additionally, it is relatively easy to synthesize and can be obtained in high yields and purity levels. However, there are some limitations to using 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid in laboratory experiments. It is a relatively expensive reagent, and it can be difficult to store and handle due to its sensitivity to moisture and light.
将来の方向性
The future directions for 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid research are broad and varied. One potential direction is the development of new and improved synthesis methods for 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid. Additionally, further research into the biochemical and physiological effects of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid could lead to the development of new and improved therapeutic agents. Other potential directions include the development of new and improved catalysts for organic synthesis and the development of new and improved GPCR activators. Finally, further research into the structure-activity relationships of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid could lead to the development of new and improved inhibitors of COX-2.
合成法
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid can be synthesized through a two-step process. In the first step, trimethylsilyl ethynyl pyridine (TMS-EP) is synthesized by reacting trimethylsilyl chloride with ethynyl pyridine. The second step involves the reaction of TMS-EP with 3-chloroperbenzoic acid in the presence of a base to form 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid. The reaction conditions and the reagents used in the synthesis of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid can be varied to obtain different yields and purity levels.
特性
IUPAC Name |
[5-(2-trimethylsilylethynyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2Si/c1-15(2,3)5-4-9-6-10(11(13)14)8-12-7-9/h6-8,13-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZRPSQCJHLBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#C[Si](C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)






![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)
